molecular formula C15H17F5O3 B14309414 2-Ethylhexyl pentafluorophenyl carbonate CAS No. 115895-32-4

2-Ethylhexyl pentafluorophenyl carbonate

Katalognummer: B14309414
CAS-Nummer: 115895-32-4
Molekulargewicht: 340.28 g/mol
InChI-Schlüssel: BKMFLNYNJKZCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexyl pentafluorophenyl carbonate is an organic compound that belongs to the class of activated carbonates. These compounds are characterized by the presence of a carbonate group bonded to a pentafluorophenyl group and an alkyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of polycarbonates and other polymers .

Vorbereitungsmethoden

The synthesis of 2-Ethylhexyl pentafluorophenyl carbonate typically involves the reaction of pentafluorophenol with 2-ethylhexyl chloroformate. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

2-Ethylhexyl pentafluorophenyl carbonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate, while hydrolysis would yield the corresponding alcohol and phenol .

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl pentafluorophenyl carbonate involves the activation of the carbonate group by the electron-withdrawing pentafluorophenyl group. This activation makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Eigenschaften

CAS-Nummer

115895-32-4

Molekularformel

C15H17F5O3

Molekulargewicht

340.28 g/mol

IUPAC-Name

2-ethylhexyl (2,3,4,5,6-pentafluorophenyl) carbonate

InChI

InChI=1S/C15H17F5O3/c1-3-5-6-8(4-2)7-22-15(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h8H,3-7H2,1-2H3

InChI-Schlüssel

BKMFLNYNJKZCBQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.